molecular formula C11H13NO2 B12643697 2-Cyclopentyl-4-nitrosophenol CAS No. 93803-43-1

2-Cyclopentyl-4-nitrosophenol

Cat. No.: B12643697
CAS No.: 93803-43-1
M. Wt: 191.23 g/mol
InChI Key: CBCWWMWAAXQAPD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4-nitrosophenol is an organic compound with the molecular formula C11H13NO2 It is a nitrosophenol derivative, characterized by the presence of a nitroso group (-NO) and a cyclopentyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-nitrosophenol typically involves the nitrosation of phenols. One common method is the copper-mediated nitrosation, where phenols are treated with sodium nitrite in the presence of copper(II) salts. This method allows for the selective introduction of the nitroso group at the ortho or para positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-nitrosophenol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-Cyclopentyl-4-nitrophenol.

    Reduction: Formation of 2-Cyclopentyl-4-aminophenol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Cyclopentyl-4-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrosophenol: Similar structure but lacks the cyclopentyl group.

    4-Nitrosophenol: Similar structure but lacks the cyclopentyl group.

    2-Cyclopentylphenol: Lacks the nitroso group.

Uniqueness

2-Cyclopentyl-4-nitrosophenol is unique due to the presence of both the cyclopentyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

93803-43-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-cyclopentyl-4-nitrosophenol

InChI

InChI=1S/C11H13NO2/c13-11-6-5-9(12-14)7-10(11)8-3-1-2-4-8/h5-8,13H,1-4H2

InChI Key

CBCWWMWAAXQAPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)N=O)O

Origin of Product

United States

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